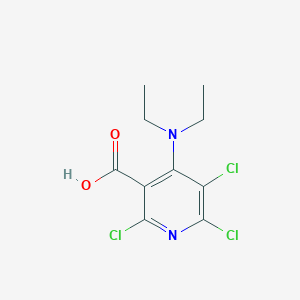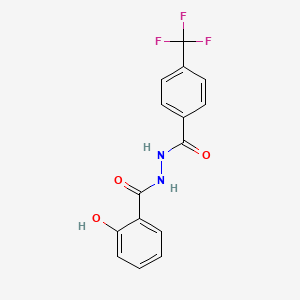
2,5,6-Trichloro-4-(diethylamino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trichloro-4-(diethylamino)nicotinic acid is a chemical compound with the molecular formula C10H11Cl3N2O2 It is a derivative of nicotinic acid, characterized by the presence of three chlorine atoms and a diethylamino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloro-4-(diethylamino)nicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by the introduction of the diethylamino group. One common method includes:
Chlorination: Nicotinic acid is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2, 5, and 6 positions.
Amination: The chlorinated intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trichloro-4-(diethylamino)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Dechlorinated derivatives or fully reduced nicotinic acid derivatives.
Scientific Research Applications
2,5,6-Trichloro-4-(diethylamino)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-(diethylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on nicotinic acid receptors or other cellular targets, modulating various biochemical pathways and exerting its effects.
Comparison with Similar Compounds
2,5,6-Trichloronicotinic acid: Lacks the diethylamino group, making it less lipophilic.
4-Diethylamino-2,5,6-trichloropyridine: Similar structure but different functional groups.
Nicotinic acid derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness: 2,5,6-Trichloro-4-(diethylamino)nicotinic acid is unique due to the combination of chlorine atoms and the diethylamino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11Cl3N2O2 |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
2,5,6-trichloro-4-(diethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-3-15(4-2)7-5(10(16)17)8(12)14-9(13)6(7)11/h3-4H2,1-2H3,(H,16,17) |
InChI Key |
OWEAZFFPZFYJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11078243.png)
![14-benzyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11078249.png)
![(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11078254.png)
![(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11078266.png)
![8,9-diethoxy-4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11078269.png)
![3,4-diamino-N,N'-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11078276.png)
![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11078278.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[2-(methylsulfanyl)pyrimidin-5-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11078285.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11078289.png)
![N-(2,4-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11078294.png)
![N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B11078309.png)

![7-ethyl-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11078311.png)
